[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid
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Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any products formed .Physical and Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, and stability. It could also include studying the compound’s behavior under various conditions .Scientific Research Applications
Salidiuretic Activity and Synthetic Methodologies
Research has synthesized a series of compounds related to the structural framework of "2-Oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid," exploring their potential in salidiuretic activity and introducing novel synthetic methodologies. For instance, the synthesis and evaluation of 5-sulfamoylorthanilic acids have highlighted the significant salidiuretic activity in rats and dogs, demonstrating the importance of structural modifications in enhancing biological activity (Sturm, Muschaweck, & Hropot, 1983).
Hydrogen Bonding and Crystal Structures
Another area of interest is the investigation of hydrogen bonding interactions within proton-transfer compounds of orthanilic acid, revealing insights into the structural and electronic properties of such compounds. Studies like those on the crystal structures of proton-transfer compounds with aromatic sulfonic acids offer a deeper understanding of hydrogen bonding patterns, which are crucial for designing compounds with desired physicochemical properties (Smith, Wermuth, & Healy, 2004).
Catalysis and Chemical Reactions
The compound's framework has also been explored in the context of catalysis and chemical reactions. For example, sulfonated Schiff base copper(II) complexes have been studied as efficient and selective catalysts in alcohol oxidation, indicating the role of sulfonamide and anilino groups in catalytic activity (Hazra, Martins, Silva, & Pombeiro, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O7S/c32-26(25(39(35,36)37)19-9-3-1-4-10-19)30-23-13-7-8-14-24(23)31-28(34)27(33)29-20-15-17-22(18-16-20)38-21-11-5-2-6-12-21/h1-18,25H,(H,29,33)(H,30,32)(H,31,34)(H,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLYTRTLQRVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2NC(=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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